![molecular formula C8H11ClN2 B15316192 2-(2-Chloro-6-methylpyridin-4-YL)ethanamine](/img/structure/B15316192.png)
2-(2-Chloro-6-methylpyridin-4-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group and a methyl group attached to the pyridine ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine typically involves the reaction of 2-chloro-6-methylpyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylpyridine: A precursor in the synthesis of 2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine.
2-(2-chloro-6-methylpyridin-4-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
2-chloro-6-methylpyridin-4-amine: Another similar compound with an amine group directly attached to the pyridine ring.
Uniqueness
2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine is unique due to its specific structure, which combines a chloro-substituted pyridine ring with an ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
2-(2-Chloro-6-methylpyridin-4-YL)ethanamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring with a chloro and methyl substituent, which influences its reactivity and biological interactions. Its chemical formula is C8H10ClN, and it has been studied for various pharmacological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle regulation, and their inhibition can lead to reduced tumor growth. For instance, CDK inhibitors have shown promise in various cancer models, suggesting that similar pyridine derivatives may also possess anticancer efficacy .
Antimicrobial Properties
Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate effective inhibition against Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 to 156.47 µM against different bacterial species . This suggests that this compound may also demonstrate similar antimicrobial effects.
Neuroprotective Effects
There is emerging evidence that compounds with a similar structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is relevant for neurodegenerative diseases like Alzheimer’s . The potential neuroprotective properties of this compound warrant further investigation.
Study on CDK Inhibition
A study explored the efficacy of CDK inhibitors derived from pyridine structures, highlighting their ability to induce apoptosis in cancer cells while minimizing toxicity. The findings suggest that the structural characteristics of these compounds play a significant role in their biological activity .
Antimicrobial Testing
In another study, various pyridine derivatives were tested against bacterial strains, showing promising results in terms of antimicrobial efficacy. The study highlighted the importance of substituent positions on the pyridine ring in enhancing biological activity .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(2-chloro-6-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-7(2-3-10)5-8(9)11-6/h4-5H,2-3,10H2,1H3 |
InChI Key |
HDIGAJLCCIAPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.